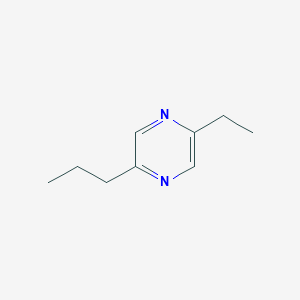

2-Ethyl-5-propylpyrazine

Description

Overview of Pyrazine (B50134) Derivatives in Academic Research

Pyrazine derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, are a cornerstone of heterocyclic chemistry. nih.govtandfonline.com Academic research into these compounds is extensive and multidisciplinary. In the realm of food science, they are celebrated as key flavor compounds, contributing nutty, roasted, and toasted notes to a variety of products. nih.govresearchgate.net Beyond their organoleptic properties, pyrazine derivatives are investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The versatility of the pyrazine ring allows for a wide range of synthetic modifications, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. tandfonline.commdpi.com Furthermore, the unique electronic properties of pyrazines have led to their exploration in materials science for applications in electronics and sensor technology. mdpi.com

The synthesis of substituted pyrazines is a well-explored area of organic chemistry, with numerous established methods. tandfonline.com A classical and straightforward approach involves the condensation of 1,2-diketones with 1,2-diamines. tandfonline.com Other methods include the catalytic dehydrogenation of piperazines and reactions involving α-hydroxy ketones and 1,2-diamines. tandfonline.com Greener synthesis approaches are also a focus of contemporary research, aiming for more environmentally benign and cost-effective production methods. researchgate.net

Significance of Alkylpyrazines in Chemical and Biological Systems

Alkylpyrazines, a subclass of pyrazines bearing one or more alkyl side chains, are of particular importance. Their primary and most studied role is as volatile flavor compounds in a vast array of cooked and fermented foods, including coffee, cocoa, and baked goods. researchgate.nettandfonline.com The specific alkyl substitution pattern dictates the precise aroma characteristics of the molecule. tugraz.at

In biological systems, alkylpyrazines function as semiochemicals, acting as signaling molecules that mediate interactions between organisms. tugraz.at A notable example is their role as alarm pheromones in various insect species, such as ants. tugraz.atmdpi.comresearchgate.net For instance, certain alkylpyrazines are components of the mandibular gland secretions of ants and can elicit alarm responses in their nestmates. mdpi.comresearchgate.net This biological activity has spurred research into their potential use in pest management.

Furthermore, some alkylpyrazines have demonstrated antimicrobial properties, showing inhibitory effects against food-spoilage bacteria and other microbes. mdpi.comnih.gov This has led to investigations into their potential application as natural food preservatives. nih.gov The metabolism of alkylpyrazines in the human body is another area of active research, with studies showing that they are metabolized into pyrazine carboxylic acids. researchgate.net

Current Research Trajectories and Gaps for 2-Ethyl-5-propylpyrazine and Analogues

Current research on alkylpyrazines continues to explore their formation pathways in food, their sensory properties, and their biological activities. There is a growing interest in the precise quantification of these compounds in various matrices and understanding their synergistic effects on flavor perception. rsc.org The synthesis of novel pyrazine derivatives with enhanced or specific biological activities remains a key trajectory in medicinal chemistry. tandfonline.commdpi.com

However, for this compound specifically, there are notable research gaps. While its synthesis has been described, detailed academic studies on its characterization and reaction kinetics are limited. tandfonline.com Much of the available data comes from its inclusion in broader studies of flavor compounds or in patent literature. tandfonline.comgoogle.com

Structure

3D Structure

Properties

CAS No. |

29461-08-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-ethyl-5-propylpyrazine |

InChI |

InChI=1S/C9H14N2/c1-3-5-9-7-10-8(4-2)6-11-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

VZTOIAITGDMGEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(N=C1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 5 Propylpyrazine and Its Analogues

Classical and Modern Approaches to Pyrazine (B50134) Ring Construction

The formation of the pyrazine ring is the foundational step in synthesizing its derivatives. Over the years, numerous methods have been developed, which can be broadly categorized into classical and modern approaches.

Cyclization reactions are central to forming the heterocyclic pyrazine core. A predominant and classical method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.nettandfonline.com This reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net Symmetrical starting materials often yield the best results in these reactions. researchgate.net

Another approach involves the self-condensation of two molecules of an α-aminocarbonyl compound, which also forms a dihydropyrazine that requires subsequent oxidation. researchgate.net More specialized cyclization strategies have also been reported. For instance, pyrazine precursors can be formed through the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides. researchgate.net Additionally, methods starting from α-hydroxy ketones, α-halo ketones, and even the ring-opening of epoxides with ethylenediamine (B42938) followed by oxidation have been developed to create pyrazine derivatives. slideshare.netrsc.org

Condensation reactions are the most straightforward and widely used routes for preparing the pyrazine core. tandfonline.com The reaction between 1,2-diamines and α-diketones is a cornerstone of pyrazine synthesis. rsc.org This method's primary limitation, especially for creating asymmetrically substituted pyrazines, is the potential for poor regiospecificity, often resulting in a mixture of products. rsc.org

Beyond ring formation, substitution reactions on a pre-formed pyrazine ring are crucial for functionalization. Due to the electron-deficient nature of the pyrazine ring, it is generally resistant to electrophilic substitution. scribd.com However, nucleophilic substitution reactions are more facile, particularly on halogenated pyrazines. scribd.com For example, 2-chloropyrazine (B57796) can react with sodium hydroxide (B78521) to form 2-hydroxyprazine. scribd.com This reactivity allows for the introduction of various functional groups after the core has been synthesized. Modern methods, such as C-H functionalization and cross-coupling reactions, have provided more advanced tools for modifying the pyrazine core. mdpi.comnih.gov

Catalysis plays a vital role in improving the efficiency, selectivity, and environmental footprint of pyrazine synthesis. In classical methods, oxidizing agents like copper (II) oxide and manganese oxide are used to dehydrogenate the dihydropyrazine intermediate to the final aromatic product. researchgate.net Other catalytic systems, including copper-chromium, have been employed for the vapor-phase reaction of diamines with diols to produce pyrazines. tandfonline.com

More recently, advanced catalytic systems based on earth-abundant metals have been developed. Manganese pincer complexes, for example, have been shown to effectively catalyze the acceptorless dehydrogenative self-coupling of β-amino alcohols to selectively form 2,5-disubstituted pyrazines. nih.govacs.org In these reactions, hydrogen gas and water are the only byproducts, representing a greener synthetic route. nih.gov Palladium catalysts are also used for the dehydrogenation of piperazines to yield the corresponding pyrazines in high yields. tandfonline.com

Table 1: Overview of Catalytic Systems in Pyrazine Synthesis

| Catalyst System | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Copper (II) Oxide / Manganese Oxide | 1,2-Diketone + 1,2-Diamine | Substituted Pyrazines | Oxidation of dihydropyrazine intermediate researchgate.net |

| Copper-Chromium | Ethylenediamine + Propylene Glycol | 2-Methylpyrazine (B48319) | Vapor-phase reaction tandfonline.com |

| Manganese Pincer Complexes | β-Amino Alcohols | 2,5-Disubstituted Pyrazines | Acceptorless dehydrogenative coupling nih.govacs.org |

| Palladium | Piperazines | Pyrazines | Dehydrogenation tandfonline.com |

Targeted Synthesis of Alkyl-Substituted Pyrazines

The synthesis of specific alkylpyrazines like 2-ethyl-5-propylpyrazine requires methods that not only form the pyrazine ring but also control the placement of the different alkyl substituents.

A significant method for producing arrays of alkyl-substituted pyrazines involves the reaction of hydroxy ketones with a nitrogen source. google.comresearchgate.net This approach is particularly useful for generating polysubstituted pyrazines. google.com For example, using 1-hydroxy-acetone as the carbon source and ammonium (B1175870) hydroxide as the nitrogen source can yield a variety of pyrazine structures. researchgate.net

The distribution of products in these reactions is highly dependent on the reaction conditions. Parameters such as temperature, reaction time, the molar ratio of carbon to nitrogen, and pH can be optimized to maximize the yield of desired pyrazines. researchgate.net Furthermore, the choice of the starting hydroxy ketone directly influences the substitution pattern of the resulting pyrazine. Changing the carbon source from 1-hydroxy-acetone to 1-hydroxy-2-butanone or 2-hydroxy-3-butanone shifts the product distribution towards higher molecular weight derivatives. researchgate.net This demonstrates that the structure of the alkyl side chains on the final pyrazine product is directly related to the structure of the hydroxy ketone precursor.

Table 2: Influence of Hydroxy Ketone Precursor on Alkylpyrazine Synthesis

| Carbon Source | Nitrogen Source | Primary Product Type | Reference |

|---|---|---|---|

| 1-Hydroxy-acetone | Ammonium Hydroxide | Dimethylpyrazine derivatives | researchgate.net |

| 1-Hydroxy-2-butanone | Ammonium Hydroxide | Higher molecular weight pyrazines | researchgate.net |

| 2-Hydroxy-3-butanone | Ammonium Hydroxide | Higher molecular weight pyrazines | researchgate.net |

| Dihydroxyacetone and Hydroxypentanone | Not specified | 2-Ethyl-3,5-dimethylpyrazine (B18607) and 3-Ethyl-2,5-dimethylpyrazine | google.com |

Achieving regioselectivity in the synthesis of asymmetrically substituted pyrazines such as this compound is a significant synthetic challenge. Classical condensation methods using two different α-amino ketones or a mixture of different dicarbonyl compounds often lead to a statistical mixture of products, which are difficult to separate. rsc.org

To overcome this, several strategies have been developed. One approach is the sequential introduction of substituents onto the pyrazine core. This might involve creating a monosubstituted pyrazine and then introducing the second group in a controlled manner. For example, a halopyrazine can serve as an intermediate for introducing further functionalization via cross-coupling reactions. rsc.org

Another strategy involves the condensation of carefully selected, non-symmetrical precursors. The reaction of an unsymmetrical 1,2-dicarbonyl compound with a 1,2-diamine can, in some cases, provide a degree of regiocontrol, although mixtures are still common. A more controlled approach involves the reaction between an α-amino ketone and an α-amino aldehyde, where the different reactivity of the carbonyl groups can direct the cyclization process.

Modern C-H functionalization techniques also offer a powerful tool for the regioselective synthesis of alkylpyrazines. mdpi.comnih.gov These methods allow for the direct replacement of a hydrogen atom at a specific position on the pyrazine ring with an alkyl group, potentially allowing for the stepwise and controlled construction of this compound from a simpler pyrazine precursor.

Derivatization Strategies for Pyrazine Compounds

The pyrazine ring, a key structural motif in many biologically active compounds and flavor components, can be chemically modified through various derivatization strategies. These modifications are crucial for creating analogues with altered physical, chemical, and biological properties. The electron-deficient nature of the pyrazine ring, resulting from the presence of two nitrogen atoms, dictates its reactivity towards different chemical transformations. slideshare.netscribd.com Derivatization can occur at the carbon atoms of the pyrazine ring or at the substituent groups attached to it.

Electrophilic Aromatic Substitution:

Due to the electron-withdrawing effect of the two nitrogen atoms, the pyrazine ring is significantly deactivated towards electrophilic aromatic substitution. slideshare.netstackexchange.com Reactions such as nitration and halogenation require harsh conditions and often result in low yields. imist.mathieme-connect.de For instance, direct nitration typically requires strong nitrating agents like a mixture of nitric acid and sulfuric acid at elevated temperatures. scribd.com Similarly, direct chlorination of pyrazine and its alkyl derivatives can be achieved at high temperatures, either in solution or in the gas phase. thieme-connect.de The presence of activating groups on the pyrazine ring can facilitate these reactions. thieme-connect.de

Nucleophilic Aromatic Substitution:

In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). scribd.comrsc.org This is a key strategy for introducing a variety of functional groups onto the pyrazine core. Halogenated pyrazines are common substrates for these reactions, where the halogen atom is displaced by a nucleophile. scribd.comrsc.org

Common nucleophiles used in the derivatization of chloropyrazines include:

Alkoxides (e.g., sodium methoxide, sodium benzyloxide) rsc.org

Thiolates (e.g., sodium benzyl (B1604629) sulphide) rsc.org

Hydroxides (e.g., sodium hydroxide) rsc.org

Amines scribd.com

The reactivity of halopyrazines in nucleophilic substitution is generally greater than that of corresponding pyridines. thieme-connect.de However, if the pyrazine ring contains electron-donating groups, more forcing conditions may be required for the substitution to occur. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyrazine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. utwente.nlrsc.orgrsc.org These reactions offer a versatile approach to introduce a wide range of substituents with high efficiency and selectivity.

Several types of palladium-catalyzed cross-coupling reactions have been successfully applied to pyrazine derivatives:

Suzuki Coupling: Reaction of a halopyrazine with a boronic acid or ester. researchgate.net

Stille Coupling: Coupling of a stannylated pyrazine with an organic halide. rsc.org

Heck Coupling: Reaction between a halopyrazine and an alkene. researchgate.net

Sonogashira Coupling: Coupling of a halopyrazine with a terminal alkyne. researchgate.net

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between a halopyrazine and an amine. researchgate.net

Iron-catalyzed cross-coupling reactions have also been developed for the direct C-H functionalization of pyrazines with organoboron species, providing an alternative to pre-functionalized starting materials. semanticscholar.org

Derivatization of Alkyl Side Chains:

Functionalization can also be achieved on the alkyl substituents of alkylpyrazines. For instance, chlorination of 2-methylpyrazine can occur under mild conditions, suggesting a mechanism other than classical aromatic electrophilic substitution. taylorfrancis.com

Below is a table summarizing various derivatization strategies for pyrazine compounds:

| Reaction Type | Substrate Example | Reagent(s) | Product Type |

| Nucleophilic Substitution | 2-Chloropyrazine | Sodium methoxide | 2-Methoxypyrazine |

| Nucleophilic Substitution | 2,3-Dichloropyrazine | Sodium benzyl oxide | 2,3-Dibenzyloxypyrazine |

| Suzuki Coupling | Bromopyrazine | Phenylboronic acid, Pd catalyst | Phenylpyrazine |

| Stille Coupling | Stannylpyrazine | Aryl halide, Pd catalyst | Arylpyrazine |

| Sonogashira Coupling | Iodopyrazine | Terminal alkyne, Pd/Cu catalyst | Alkynylpyrazine |

| C-H Functionalization | Pyrazine | Arylboronic acid, Fe catalyst | Arylpyrazine |

Advanced Analytical and Spectroscopic Characterization of 2 Ethyl 5 Propylpyrazine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 2-ethyl-5-propylpyrazine from various samples. The choice between liquid and gas chromatography is primarily dictated by the volatility of the compound and the nature of the sample matrix.

While gas chromatography is more common for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for the separation of structurally similar isomers that may be difficult to resolve by GC. For alkylpyrazines, reversed-phase (RP) HPLC is frequently employed.

Methodologies for related pyrazines often utilize octadecyl silica (B1680970) (ODS) C18 columns with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. nih.gov However, separating closely related regioisomers, such as positional isomers of alkyl-substituted pyrazines, can be challenging with standard C18 columns. In such cases, specialized columns, including polysaccharide-based chiral stationary phases, have demonstrated success in separating non-chiral but structurally similar pyrazine (B50134) isomers. nih.govscimatic.orgresearchgate.net For instance, a Chiralpak AD-H column with a mobile phase like hexane/isopropanol has been effective in separating 2-ethyl-5(6)-methylpyrazine (B1368701) isomers, achieving baseline separation with a 99:1 (v/v) ratio. nih.govresearchgate.net This approach could be adapted for the separation of this compound from its isomers, such as 2-ethyl-3-propylpyrazine or 2-ethyl-6-propylpyrazine.

| Parameter | Value/Description | Source |

| Column | Chiralpak AD-H | nih.govresearchgate.net |

| Mobile Phase | Hexane/Isopropanol (99:1, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV-Vis Detector | N/A |

Gas chromatography (GC) is the most widely applied analytical technique for the characterization of volatile and semi-volatile compounds like this compound. researchgate.netresearchgate.net When coupled with a detector like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides exceptional sensitivity and specificity.

The separation is typically achieved on capillary columns. The choice of the stationary phase is crucial; non-polar columns (e.g., DB-5MS) and polar columns (e.g., DB-WAX) are commonly used to separate alkylpyrazines based on their boiling points and polarity, respectively. nih.govd-nb.info The temperature program of the GC oven is optimized to ensure adequate separation of the target analyte from other volatile components in the sample. For sample introduction, especially for trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) is a valuable solvent-free technique that combines extraction and pre-concentration into a single step. d-nb.inforesearchgate.net

| Parameter | Value/Description | Source |

| Column | DB-WAX (polar) or DB-5MS (non-polar) | nih.govd-nb.info |

| Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness | nih.gov |

| Carrier Gas | Helium | mdpi.com |

| Injector Temp. | 230 - 250 °C | nih.govd-nb.info |

| Oven Program | Example: Start at 40-90°C, ramp at 10-15°C/min to 240°C | nih.govd-nb.info |

| Detector | Mass Spectrometer (MS) | nih.govresearchgate.netd-nb.info |

For analyzing trace levels of pyrazines in complex liquid samples, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior speed, resolution, and sensitivity compared to conventional HPLC. This technique is particularly useful for compounds that are less volatile or thermally labile. In a study analyzing 16 different pyrazines in soy sauce aroma type Baijiu, UPLC-MS/MS was used for direct injection and quantification. nih.gov The method employs Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each target analyte. nih.gov While this compound was not among the compounds listed in that specific study, the methodology is directly applicable for developing a high-sensitivity quantitative assay for it. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for the structural confirmation of this compound. It provides information about the molecular weight and, through fragmentation analysis, key structural features of the molecule.

Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique used in GC-MS for alkylpyrazines. nih.gov The resulting mass spectrum displays the molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern of alkylpyrazines is highly dependent on the position and nature of the alkyl substituents.

For alkyl-substituted pyrazines, a characteristic fragmentation pathway is the benzylic cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the pyrazine ring. For this compound (C₉H₁₄N₂, molecular weight: 150.22 g/mol ), a primary fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable ion at m/z 135. Another significant fragmentation would be the loss of an ethyl radical (•C₂H₅) from the propyl group via β-cleavage, resulting in an ion at m/z 121. The molecular ion peak at m/z 150 would also be expected. However, mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification based on EI-MS alone challenging without authentic standards. researchgate.netresearchgate.net

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

| 150 | [C₉H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl group |

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific precursor ion (e.g., the molecular ion at m/z 150) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. This technique is particularly powerful when coupled with liquid chromatography (LC-MS/MS). The specific fragmentation pathways observed in the MS/MS spectrum are characteristic of the precursor ion's structure, allowing for confident differentiation between isomers. For instance, the fragmentation of the [M+H]⁺ precursor ion can help pinpoint the location of the alkyl chains on the pyrazine ring. Although specific MS/MS transitions for this compound are not detailed in the provided search results, methods developed for other multi-substituted pyrazines demonstrate the utility of this approach for unequivocal identification. researchgate.netnih.gov

Advanced Spectroscopic Analysis of this compound Unavailable

A thorough search of scientific literature and spectroscopic databases has revealed a significant lack of publicly available experimental data for the advanced analytical and spectroscopic characterization of the chemical compound this compound. Despite extensive queries, specific details regarding its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) profiles could not be located.

The intended scope of this article was to provide a detailed examination of this compound, focusing on the following areas:

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization:FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations of the alkyl groups and the pyrazine ring, as well as C=N and C=C stretching vibrations within the aromatic ring. The absence of a published and annotated spectrum prevents a detailed analysis of its key functional group absorptions.

Due to the unavailability of the necessary spectroscopic data for this compound, it is not possible to generate the detailed, informative, and scientifically accurate content as stipulated by the requested outline. The creation of data tables and a thorough discussion of research findings are contingent on the existence of this foundational information. Further research and publication of the spectroscopic characterization of this compound are required before a comprehensive article on this topic can be written.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 5 Propylpyrazine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in determining the electronic structure, geometry, and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to yield a wealth of information about molecular behavior. For alkylpyrazines, these calculations can predict properties such as dipole moment, polarizability, and proton affinity, which are crucial for understanding their aroma properties, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of chemical and biological interest, including the class of alkylpyrazines.

DFT computations have been successfully applied to various alkylpyrazines to determine key molecular properties. d-nb.info Although specific studies focusing exclusively on 2-ethyl-5-propylpyrazine are not detailed in the available literature, research on analogous compounds provides a strong framework for understanding its characteristics. d-nb.info For instance, DFT has been used to calculate the electric dipole moment, polarizability, and proton affinity for a range of common alkylpyrazines. d-nb.info These properties are essential for predicting how the molecule will interact with its environment, such as with other molecules or biological receptors. The charge distribution within the molecule, often analyzed using methods like Natural Bond Orbital (NBO) analysis, can reveal the most reactive sites. d-nb.info

Table 1: DFT Computed Molecular Properties of Selected Alkylpyrazines This table presents data for structurally related alkylpyrazines to illustrate the application and type of results obtained from DFT calculations.

| Compound | Dipole Moment (Debye) | Polarizability (ų) | Proton Affinity (kJ/mol) |

| 2-methyl pyrazine (B50134) | 1.83 | 10.4 | 915 |

| 2-ethyl pyrazine | 1.85 | 12.2 | 918 |

| 2,5-dimethyl pyrazine | 0.00 | 12.1 | 924 |

| 2,3,5-trimethyl pyrazine | 1.80 | 13.8 | 930 |

Source: Adapted from DFT calculations on alkylpyrazines. d-nb.info

Mechanistic Investigations of Pyrazine Formation Reactions

The formation of this compound, like other alkylpyrazines, is predominantly associated with the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars upon heating. datapdf.commdpi.com This reaction is responsible for the characteristic flavors and aromas in a wide variety of cooked foods. datapdf.com

The core mechanism involves several key stages. Initially, α-aminoketones are formed through the Strecker degradation of amino acids. nih.gov This process involves the reaction of a dicarbonyl compound (derived from sugar degradation) with an amino acid, which leads to the formation of a Strecker aldehyde and an α-aminoketone. nih.gov

Subsequently, two of these α-aminocarbonyl intermediates undergo condensation to form a dihydropyrazine (B8608421) intermediate. nih.govnih.gov This dihydropyrazine is then oxidized to the stable aromatic pyrazine ring. datapdf.com The specific alkyl substituents on the pyrazine ring, such as the ethyl and propyl groups in this compound, are determined by the structures of the precursor amino acids and the intermediate carbonyl compounds involved in the reaction. datapdf.comnih.gov Isotopic labeling studies have confirmed that amino acids not only provide the nitrogen atoms for the ring but also contribute carbon atoms to the alkyl side chains via their corresponding Strecker aldehydes. datapdf.com For example, studies on mixed amino acid systems have shown that certain combinations can enhance the yield of higher molecular weight pyrazines, such as 2-methyl-5-propylpyrazine. perfumerflavorist.com

Molecular Docking and Interaction Studies in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govijpsdronline.com This method is instrumental in understanding how volatile compounds like pyrazines might interact with biological targets, such as olfactory receptors or metabolic enzymes.

While specific molecular docking studies for this compound are not prominent in the literature, research on other pyrazine derivatives demonstrates the utility of this approach. Docking simulations have been employed to explore the binding of novel, complex pyrazine-based compounds to the active sites of enzymes and protein receptors, revealing key interactions like hydrogen bonding that stabilize the ligand-receptor complex. nih.gov

Furthermore, molecular dynamics (MD) simulations can be used to study the stability and interaction of pyrazines in biological environments. For example, MD simulations have investigated the interaction between various pyrazines and Human Serum Albumin (HSA), a major transport protein in the blood. researchgate.net These studies show that pyrazines can bind to HSA, which can influence the protein's stability and physiological activity, providing a mechanism for their transport and distribution in vivo. researchgate.net

Structure-Based Predictive Modeling Approaches (e.g., QSAR, CoMFA)

Structure-based predictive modeling encompasses a range of computational methods that aim to correlate a molecule's chemical structure with its biological activity or a specific physical property.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a predictive model by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. nih.gov While no specific CoMFA studies on this compound were identified, the methodology has been applied to various classes of bioactive molecules to guide the design of new compounds with enhanced activity. nih.govresearchgate.net For a series of alkylpyrazines, a CoMFA model could potentially be developed to predict properties like odor threshold or receptor binding affinity. The resulting contour maps would highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are predicted to increase or decrease the desired activity, thereby guiding the synthesis of novel flavor compounds. researchgate.net

Biological Significance and Bioactivity Profiles of 2 Ethyl 5 Propylpyrazine in Non Human Systems

Antimicrobial Activities and Proposed Mechanisms

Alkyl-substituted pyrazines have demonstrated a range of antimicrobial effects, suggesting that 2-Ethyl-5-propylpyrazine may also possess such properties. The lipophilicity conferred by the alkyl side chains is believed to play a crucial role in their ability to interact with and disrupt microbial cells.

One study on various alkylpyrazines found that their antibacterial efficacy is related to their hydrophobicity. tugraz.at For example, 2-ethyl-5-methylpyrazine (B82492) has been shown to completely inhibit the growth of certain bacteria on agar (B569324) at a concentration of 339 μg/mL. mdpi.com Another compound, 2-ethyl-3-methylpyrazine, exhibited significant growth inhibition against the plant pathogenic bacterium Ralstonia solanacearum. mdpi.com It is plausible that this compound, with its ethyl and propyl substituents, would exhibit similar or potentially enhanced antibacterial properties due to its increased lipophilicity compared to smaller alkyl-substituted pyrazines.

Table 1: Antibacterial Activity of Selected Alkylpyrazines

| Compound | Target Organism | Concentration | Effect |

|---|---|---|---|

| 2-Ethyl-5-methylpyrazine | Bacteria on CPG agar | 339 μg/mL | Complete growth restraint |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 335 µg/mL | 72.89% growth inhibition |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 504 µg/mL | 91.65% growth inhibition |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 672 µg/mL | 95.9% growth inhibition |

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | 504 µg/mL | 69.75% growth inhibition |

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | 672 µg/mL | 79.87% growth inhibition |

Similar to their antibacterial effects, the antifungal and antioomycete activities of alkylpyrazines have been documented. Volatile organic compounds (VOCs) from microbial sources, which often include pyrazines, have been shown to control plant diseases. For instance, 2-ethyl-5-methylpyrazine has demonstrated effective antifungal activity against Phytophthora rot on black pepper cuttings at a concentration of 21 μg/mL. mdpi.com This same compound, along with others, also showed complete suppression of mycelial growth of the oomycete Phytophthora capsici at a concentration of 504 µg/mL. mdpi.com Given these findings, it is reasonable to hypothesize that this compound could exhibit similar or more potent antifungal and antioomycete properties.

The pyrazine (B50134) scaffold is a key component in several antiviral drugs. While there is no specific research on the antiviral properties of this compound, studies on other pyrazine derivatives have shown promising results against a variety of viruses. nih.gov For example, certain pyrazine-based conjugates have demonstrated significant potency against SARS-CoV-2. nih.gov The antiviral mechanism of pyrazine compounds can vary, but they often interfere with viral replication or entry into host cells. The potential for this compound to have antiviral activity would depend on its specific interactions with viral proteins or enzymes, an area that warrants future investigation.

The precise molecular mechanisms of antimicrobial action for many alkylpyrazines are still under investigation. However, a prevailing theory is that their primary target is the microbial cell membrane. mdpi.comtugraz.at The lipophilic alkyl chains are thought to intercalate into the lipid bilayer, disrupting its structure and function. This can lead to leakage of cellular contents and ultimately, cell death. tugraz.at

In silico studies, such as molecular docking, could be employed to predict the binding affinity of this compound with key microbial enzymes or proteins. Such computational approaches, combined with in vitro assays, would be invaluable in elucidating its specific mechanism of action and identifying potential molecular targets.

Antioxidant Properties and Free Radical Scavenging Activities

Pyrazines are commonly found in roasted and cooked foods and are known to be formed through the Maillard reaction. mdpi.com Some food products rich in pyrazines, such as chocolate and coffee, have been shown to possess antioxidant properties. nih.gov However, there is a lack of direct scientific evidence specifically demonstrating the antioxidant and free radical scavenging activities of this compound. The antioxidant capacity of complex food matrices is influenced by a multitude of compounds, making it difficult to attribute this activity to a single component without specific testing. nih.gov Future research utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be necessary to determine the intrinsic antioxidant potential of this compound.

Roles in Insect Chemical Communication

Alkylpyrazines are well-established as semiochemicals in the insect world, often functioning as alarm or trail pheromones. semanticscholar.orgmdpi.comresearchgate.net These volatile compounds play a crucial role in the social organization and defense mechanisms of various insect species, particularly ants. semanticscholar.org For instance, 2,5-dimethyl-3-n-propylpyrazine has been identified as the sole pyrazine component of the alarm pheromone in the Australian bull ant, Myrmecia gulosa. semanticscholar.org Similarly, a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607) acts as an alarm pheromone in the red imported fire ant, Solenopsis invicta. mdpi.com

While there is no direct evidence of this compound acting as a semiochemical, its structural similarity to known insect pheromones suggests it could have a role in insect communication. The specific arrangement and size of the alkyl groups on the pyrazine ring are critical for receptor binding and eliciting a behavioral response in insects. Electroantennography (EAG) and behavioral assays would be required to determine if this compound is detected by and influences the behavior of any insect species.

Table 2: Examples of Alkylpyrazines in Insect Communication

| Compound | Insect Species | Function |

|---|---|---|

| 2,5-Dimethyl-3-n-propylpyrazine | Myrmecia gulosa (Australian bull ant) | Alarm Pheromone |

| 2-Ethyl-3,6-dimethylpyrazine | Solenopsis invicta (Red imported fire ant) | Alarm Pheromone |

| 2-Ethyl-3,5-dimethylpyrazine | Solenopsis invicta (Red imported fire ant) | Alarm Pheromone |

| 3-Ethyl-2,5-dimethylpyrazine | Myrmica ants | Trail Pheromone |

Pheromonal Functions and Elicited Behavioral Responses

There is no scientific literature available that identifies or describes the pheromonal functions of this compound in any insect species. Consequently, no elicited behavioral responses linked to this specific compound have been documented. While other pyrazine derivatives are known to function as alarm or trail pheromones in various ant species, this particular compound has not been implicated in such chemical communication systems.

Electroantennogram (EAG) and Behavioral Bioassay Methodologies

A thorough search of scientific databases yielded no studies that have employed electroantennogram (EAG) techniques to measure the antennal responses of insects to this compound. Furthermore, no behavioral bioassays investigating the attractive, repellent, or other behavioral effects of this compound on insects have been published.

Interactions with Plant Systems

Volatile Organic Compound (VOC) Mediated Plant Growth Promotion

There is no research to suggest that this compound is emitted by plants as a volatile organic compound (VOC). Additionally, no studies have investigated its potential to promote plant growth.

Potential as Bio-based Fumigants

The potential of this compound as a bio-based fumigant has not been explored in any published research. There is no data available on its efficacy against pests or pathogens in an agricultural or stored product context.

Structure Activity Relationship Sar Investigations of Alkylpyrazines Including 2 Ethyl 5 Propylpyrazine

Impact of Alkyl Side Chain Length and Branching on Biological Activities

The length and branching of alkyl side chains are critical determinants of the biological activity of alkylpyrazines. Research has shown that even subtle changes in these features can lead to significant variations in the potency and nature of their effects.

One area where this is evident is in the role of alkylpyrazines as kairomones, which are semiochemicals emitted by one species that can be detected by another, often to the benefit of the receiver. For instance, certain alkylpyrazines found in wolf urine can induce fear-associated behaviors in mice. A study investigating the SAR of various alkylpyrazine analogs revealed that the most potent compounds for inducing these behaviors, such as freezing and avoidance, possessed methyl or ethyl groups. It was observed that analogs with longer carbon chains were less active. The most effective compounds had a total of four carbon atoms in their alkyl side chains, suggesting an optimal size for interaction with the murine olfactory receptors responsible for detecting these fear signals. researchgate.net

Below is an interactive data table summarizing the findings of a study on the fear-associated behaviors in mice induced by various alkylpyrazines.

Regioisomeric Effects on Molecular Recognition and Bioactivity

Regioisomerism, which concerns the different possible spatial arrangements of substituents on a molecule, can have a profound impact on the biological activity of alkylpyrazines. The specific placement of alkyl groups on the pyrazine (B50134) ring, for example, at the 2,5- versus the 2,6-positions, can alter the molecule's shape, polarity, and ability to interact with biological targets such as receptors or enzymes.

While direct comparative studies on the biological activities of 2-ethyl-5-propylpyrazine and its regioisomer, 2-ethyl-6-propylpyrazine, are not extensively documented in the available literature, the principles of molecular recognition suggest that such differences in structure would likely lead to variations in their biological effects. The biosynthesis of dialkylpyrazines in some organisms has been shown to produce a mixture of regioisomers, such as 2,5- and 2,6-diisopropylpyrazine, indicating that both can be formed in natural systems. researchgate.net

The use of mixtures of 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine (B77461) as flavoring agents suggests that their sensory properties may be similar. thegoodscentscompany.comthegoodscentscompany.com However, similarity in odor does not necessarily translate to identical biological activities, as different receptors and signaling pathways may be involved. For instance, in the context of diketopiperazines, which share a similar heterocyclic core, different regioisomers (2,3-, 2,5-, and 2,6-diketopiperazines) are possible, with the 2,5-isomers being the most widely studied for their therapeutic potential. mdpi.com This highlights that the specific arrangement of functional groups is a critical factor in determining biological outcomes.

The differential positioning of the ethyl and propyl groups in this compound versus a hypothetical 2-ethyl-6-propylpyrazine would result in distinct molecular geometries. These differences could affect how the molecules fit into the binding pockets of receptors or the active sites of enzymes, thereby influencing their efficacy and selectivity.

Computational Approaches in SAR Elucidation

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become invaluable tools for understanding and predicting the biological activities of chemical compounds, including alkylpyrazines. science.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For pyrazine derivatives, QSAR studies have been employed to investigate a range of biological properties. These studies often involve the calculation of various electronic, steric, and hydrophobic parameters to describe the molecular features that are important for a particular biological effect. For example, 3D-QSAR studies on pyrazinopyridoindoles as antihistamines have led to the development of models that identify key biophoric sites, such as hydrogen bond acceptors and donors, as well as the importance of hydrophobicity and steric factors. researchgate.net

Future Research Directions and Translational Perspectives for 2 Ethyl 5 Propylpyrazine

The heterocyclic aromatic compound 2-Ethyl-5-propylpyrazine, a member of the diverse pyrazine (B50134) family, presents a compelling subject for future scientific inquiry. While the broader class of alkylpyrazines is recognized for its significance in flavor chemistry, semiochemistry, and pharmacology, specific research focused on this compound remains limited. The following sections outline key areas where future research could yield significant advancements in our understanding and application of this molecule.

Q & A

Q. What are the key considerations for synthesizing 2-Ethyl-5-propylpyrazine with high purity?

Synthesis of this compound requires precise control of reaction conditions. For pyrazine derivatives, a common approach involves condensation reactions (e.g., using hydrazine hydrate with carbonyl compounds) or alkylation of pre-existing pyrazine scaffolds. For instance, hydrazine hydrate reflux with ethyl esters (as in ) can yield pyrazine derivatives, but side reactions (e.g., over-alkylation or isomerization) must be minimized. Recrystallization from ethanol (yield ~66.6%) and spectroscopic validation (¹H NMR, IR) are critical for purity assessment .

Q. Which analytical techniques are most effective for characterizing this compound?

- ¹H NMR : Detects substituent positions via chemical shifts (e.g., δ 4.51 ppm for NH2 groups in related pyrazine derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1628 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight (e.g., MW 120.1550 for similar compounds) .

- Chromatography : Normal-phase or reverse-phase HPLC can resolve isomers or degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatiles .

- Waste Disposal : Follow federal/state regulations for hazardous organic waste .

Note: Chronic toxicity data for this compound are unavailable, requiring assumption of high hazard potential .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models can assess interactions with biological targets (e.g., enzymes or receptors). For example, aryl piperazine derivatives (structurally similar to pyrazines) show affinity for neurological targets via π-π stacking and hydrogen bonding . Use software like AutoDock Vina to simulate binding energies and optimize substituent groups for enhanced activity.

Q. What strategies mitigate instability of this compound during long-term storage?

- Temperature Control : Store at –20°C in amber vials to slow oxidative degradation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit free radical formation.

- Monitoring : Regular HPLC analysis tracks degradation products (e.g., oxidized pyrazines) .

Q. How does this compound influence sensory properties in flavor chemistry?

In tobacco flavoring, pyrazines contribute "burley-like" or "nutty" notes. Gas chromatography-olfactometry (GC-O) can isolate and identify volatile compounds responsible for sensory attributes. For instance, isomer ratios (e.g., this compound vs. 3-Ethyl-2,6-dimethylpyrazine) significantly alter perceived smoke "vigor" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.